molecular formula C15H12O4 B1595690 2-(Benzoyloxymethyl)benzoic acid CAS No. 58249-83-5

2-(Benzoyloxymethyl)benzoic acid

Cat. No.: B1595690
CAS No.: 58249-83-5
M. Wt: 256.25 g/mol
InChI Key: QDENBWUYSUBCID-UHFFFAOYSA-N
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Description

2-(Benzoyloxymethyl)benzoic acid is an organic compound with the molecular formula C15H12O4. It is also known as 2-(Hydroxymethyl)benzoic acid benzoate. This compound is characterized by the presence of a benzoate ester group attached to a benzoic acid moiety through a methylene bridge. It has a molecular weight of 256.25 g/mol and is commonly used in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzoyloxymethyl)benzoic acid can be synthesized through a multi-step process. One common method involves the reaction of phthalide with sodium hydroxide in water at 60°C for 30 minutes, followed by the addition of benzoyl chloride. The mixture is then stirred and diluted with water, and the product is precipitated by adjusting the pH with hydrochloric acid. The resulting precipitate is filtered and crystallized from a mixture of ethanol and water to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzoyloxymethyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-(Benzoyloxymethyl)benzoic acid can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .

Properties

IUPAC Name

2-(benzoyloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDENBWUYSUBCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973805
Record name 2-[(Benzoyloxy)methyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-83-5
Record name 2-[(Benzoyloxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58249-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Benzoyloxy)methyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Benzoyloxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(benzoyloxy)methyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

TLC: toluene:ethyl acetate: acetic acid, 5:5:0.1
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Synthesis routes and methods II

Procedure details

Phthalide (134 g, 1 mole) is dissolved in 20% NaOH (715 ml, 3.58 mole) by heating the mixture to about 60° C. The obtained solution is diluted with water (750 ml) and ice (5 kg). Benzoyl chloride (151 ml, 1.3 mole) is added in 10 minutes with vigorous stirring and about 1 hour later the pH of the reaction mixture is brought to 2.5 by the addition of 10% HCl (750 ml). The solid which is collected under vacuum filtration is washed carefully with warm water (4×1500 ml) and crystallized from ethanol/water 7/3 (800 ml), yielding 98.2 g of 2-benzoyloxymethylbenzoic acid. M.p. 118°-124° C.
Quantity
134 g
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715 mL
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151 mL
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ice
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5 kg
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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